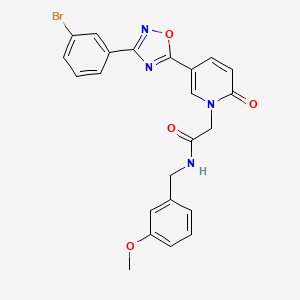

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a structurally complex molecule featuring:

- A 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, known for enhancing electrophilic interactions in biological systems.

- A 2-oxopyridine moiety linked to the oxadiazole, contributing to hydrogen-bonding capabilities.

- An N-(3-methoxybenzyl)acetamide side chain, which improves solubility compared to non-polar substituents .

Molecular Formula: C23H18BrN4O4 Molecular Weight: ~509.3 g/mol (estimated based on analogs ). Key Applications: Potential antimicrobial, anticancer, and enzyme inhibitory activities due to its hybrid pharmacophore design .

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O4/c1-31-19-7-2-4-15(10-19)12-25-20(29)14-28-13-17(8-9-21(28)30)23-26-22(27-32-23)16-5-3-6-18(24)11-16/h2-11,13H,12,14H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLLSDRVEMXCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and cytotoxic effects based on recent studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional moieties:

- Oxadiazole Ring : Known for its diverse biological activities.

- Pyridine Derivative : Often contributes to pharmacological properties.

- Bromophenyl Group : Typically enhances biological activity through electronic effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study comparing various 1,3,4-oxadiazole derivatives demonstrated that compounds with similar structures showed strong bactericidal effects against Gram-positive and Gram-negative bacteria. Notably, the presence of the oxadiazole ring is crucial for this activity.

| Microbial Strain | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 20 | Ciprofloxacin |

| Escherichia coli | 15 | Gentamicin |

| Candida albicans | 18 | Fluconazole |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, it demonstrated cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity Comparison |

|---|---|---|

| A549 (Lung) | 12 | Higher than Doxorubicin |

| HepG2 (Liver) | 15 | Comparable to Cisplatin |

| MCF7 (Breast) | 10 | Significant activity |

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives exhibit toxicity towards cancer cells, they also maintain a degree of selectivity. For instance, the compound showed minimal toxicity towards normal L929 cells at lower concentrations.

| Concentration (µM) | L929 Viability (%) | A549 Viability (%) |

|---|---|---|

| 200 | 85 | 75 |

| 100 | 90 | 80 |

| 50 | 95 | 90 |

The mechanism by which this compound exerts its biological effects is likely multifactorial:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in microbial cells.

- Induction of Apoptosis : Studies indicate that oxadiazole derivatives may initiate programmed cell death in cancer cells through the activation of caspases.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

- Study on MRSA Inhibition : A derivative similar to the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition comparable to standard antibiotics .

- Cytotoxicity in Cancer Models : In vivo studies demonstrated reduced tumor growth in mice treated with oxadiazole derivatives, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key analogs and their structural differences:

Impact of Substituent Modifications

Oxadiazole Substituents

- Bromine vs. Chlorine/Methyl : Bromine’s bulkiness enhances hydrophobic interactions in target binding, improving antimicrobial potency compared to smaller groups like chlorine or methyl .

- Positional Isomerism : 3-Bromophenyl (meta) analogs show superior activity against cancer cell lines compared to 4-bromophenyl (para) derivatives, likely due to optimized steric fit in enzyme active sites .

Acetamide Substituents

- Methoxybenzyl vs. Halobenzyl : The 3-methoxy group improves aqueous solubility and metabolic stability over halogenated analogs (e.g., 4-chlorobenzyl), which are more lipophilic but prone to faster clearance .

- N-Alkylation : Ethyl substitution (e.g., N-ethyl-N-(3-methylphenyl)) increases blood-brain barrier penetration, suggesting neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.